2-(1H-Imidazol-1-yl)-3-iodopyridine
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Overview
Description
2-(1H-Imidazol-1-yl)-3-iodopyridine is a heterocyclic compound that features both an imidazole ring and a pyridine ring. The presence of an iodine atom at the 3-position of the pyridine ring makes this compound particularly interesting for various chemical applications. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals.
Mechanism of Action
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Pharmacokinetics
The pharmacokinetic properties of imidazole-containing compounds can vary widely. They are generally highly soluble in water and other polar solvents due to the polar nature of the imidazole ring
Biochemical Analysis
Biochemical Properties
2-(1H-Imidazol-1-yl)-3-iodopyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions in metalloenzymes and influencing their catalytic activity. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions in the enzyme’s active site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in enzyme expression levels and metabolic adjustments. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences . For example, nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-3-iodopyridine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of acyloins with monosubstituted ureas in various solvents such as acetic acid or ethylene glycol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Acyloins and Ureas: Used in the condensation reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while cyclization reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its imidazole moiety.
Industry: Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodopyridine: Lacks the imidazole ring, reducing its biological activity.
2-(1H-Imidazol-1-yl)-4-iodopyridine: Similar structure but with the iodine atom at a different position, affecting its reactivity and binding properties.
Uniqueness
2-(1H-Imidazol-1-yl)-3-iodopyridine is unique due to the combination of the imidazole ring and the iodine atom at the 3-position of the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-imidazol-1-yl-3-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAXDXNHGBMAIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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